molecular formula C13H12O2 B1465490 2-(Methoxymethyl)-1-naphthaldehyde CAS No. 912770-60-6

2-(Methoxymethyl)-1-naphthaldehyde

Cat. No.: B1465490
CAS No.: 912770-60-6
M. Wt: 200.23 g/mol
InChI Key: OGVBVWZKEFNOEJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-naphthaldehyde is a versatile chemical building block prized in organic synthesis and materials science research. Its structure, featuring an aldehyde group adjacent to a methoxymethyl ether on a naphthalene ring, makes it a valuable precursor for developing more complex molecular architectures. Researchers utilize this compound as a key intermediate in the synthesis of ligands, fluorescent probes, and functional organic materials. The naphthalene core acts as a robust fluorophore, while the aldehyde group serves as a reactive handle for condensation reactions, such as the formation of Schiff bases. Similar naphthaldehyde derivatives are widely documented as central scaffolds in developing chemosensors for metal ions and anions, operating through mechanisms like chelation-enhanced fluorescence (CHEF) or excited-state intramolecular proton transfer (ESIPT) . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-9-11-7-6-10-4-2-3-5-12(10)13(11)8-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVBVWZKEFNOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Investigations Involving 2 Methoxymethyl 1 Naphthaldehyde

Advanced Transformations of the Aldehyde Functionality

The aldehyde group at the C1 position of the naphthalene (B1677914) ring is a versatile handle for a wide array of chemical reactions, including nucleophilic additions, condensations, reductions, and oxidations.

Nucleophilic Addition Reactions: Stereochemical Control and Regioselectivity

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. In the case of 2-(methoxymethyl)-1-naphthaldehyde, the addition of organometallic reagents, such as Grignard or organolithium species, leads to the formation of secondary alcohols. The stereochemical outcome of these additions is influenced by the steric and electronic environment around the carbonyl group.

The naphthalene scaffold itself is planar, but the peri-hydrogen at the C8 position exerts significant steric hindrance, influencing the trajectory of the incoming nucleophile. According to established models like the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon from the less hindered face. The presence of the methoxymethyl ether at the adjacent C2 position can also play a role through potential chelation control, where the Lewis acidic metal center of the nucleophilic reagent coordinates with both the carbonyl oxygen and the ether oxygen, directing the nucleophile to a specific face of the carbonyl and enhancing diastereoselectivity. For instance, the Grignard reaction of 2-[(dimethylamino)methyl]cyclohexanone with 3-bromophenylmagnesium bromide shows how adjacent groups can direct the stereochemical outcome. google.com

The regioselectivity of the addition is generally high, with the nucleophile exclusively attacking the electrophilic carbonyl carbon. Unlike some aromatic systems where conjugate addition to the naphthalene ring can occur, the reactivity of the aldehyde group typically dominates in these reactions. organic-chemistry.org

Condensation Reactions: Exploration of Aldol (B89426), Knoevenagel, Wittig, and Related Chemistry

The aldehyde functionality of this compound readily participates in various condensation reactions to form new carbon-carbon bonds.

Aldol and Claisen-Schmidt Condensation: In a crossed or mixed Aldol condensation, this compound can react with an enolizable ketone or aldehyde in the presence of an acid or base catalyst. nih.govsigmaaldrich.com Since the naphthaldehyde lacks α-hydrogens, it can only act as the electrophilic partner. A prominent example of this type of reaction is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone. nih.gov For example, the related 6-methoxy-2-naphthaldehyde (B117158) is used to synthesize various chalcone (B49325) derivatives, which are α,β-unsaturated ketones formed via condensation with acetophenones. researchgate.net Similarly, this compound would be expected to react with ketones like acetone (B3395972) or acetophenone (B1666503) to yield the corresponding β-hydroxy ketone (the Aldol adduct), which can then undergo dehydration to form a conjugated enone. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak basic catalyst like piperidine (B6355638) or an amine salt. wikipedia.orglibretexts.org this compound can react with compounds such as malononitrile, ethyl cyanoacetate, or Meldrum's acid to produce substituted alkenes. wikipedia.orgmasterorganicchemistry.com The product is an electron-deficient alkene, a valuable intermediate in organic synthesis. The reaction proceeds through a nucleophilic addition to the aldehyde followed by dehydration. wikipedia.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a defined double bond position. semanticscholar.orgwikipedia.org this compound can be treated with a phosphorus ylide (a Wittig reagent) to yield a substituted styrene (B11656) derivative. nrochemistry.com The stereochemical outcome (E or Z alkene) depends on the nature of the ylide. nih.gov Stabilized ylides (containing an electron-withdrawing group) generally afford the (E)-alkene, whereas non-stabilized ylides (e.g., alkyl-substituted) typically yield the (Z)-alkene. nih.gov The reaction proceeds via the formation of a betaine (B1666868) intermediate which collapses to a four-membered oxaphosphetane, subsequently fragmenting to the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. nrochemistry.com

Table 1: Representative Condensation Reactions of this compound
Reaction TypeReagentCatalyst/ConditionsExpected Product Type
Claisen-SchmidtAcetophenoneNaOH, Ethanolα,β-Unsaturated Ketone
KnoevenagelMalononitrilePiperidine, BenzeneDicyanoalkene
WittigMethyltriphenylphosphonium bromiden-BuLi, THFTerminal Alkene

Chemo- and Diastereoselective Reductions to Alcohols and Alkanes

The aldehyde group can be selectively reduced to a primary alcohol or completely to a methyl group.

Reduction to Alcohols: The reduction of the aldehyde to the corresponding primary alcohol, (2-(methoxymethyl)naphthalen-1-yl)methanol, can be achieved with high chemoselectivity using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation, leaving the methoxymethyl ether and the aromatic ring intact. The methoxymethyl (MOM) ether protecting group is known to be stable towards a variety of reducing agents, including lithium aluminum hydride (LiAlH₄). wikipedia.org The diastereoselectivity of the reduction, if a chiral center were adjacent to the aldehyde, would be governed by principles such as Cram's rule or the Felkin-Anh model.

Reduction to Alkanes: Complete reduction of the aldehyde to a methyl group (deoxygenation) to form 1-methyl-2-(methoxymethyl)naphthalene requires more forcing conditions. Classic methods like the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated HCl) reductions are effective. However, the acidic conditions of the Clemmensen reduction could potentially cleave the acid-labile MOM ether. researchgate.net Therefore, the Wolff-Kishner or its modifications would be the preferred method for this transformation.

Selective Oxidations to Carboxylic Acids and Esters

The aldehyde can be selectively oxidized to the corresponding carboxylic acid, 2-(methoxymethyl)-1-naphthoic acid.

Oxidation to Carboxylic Acids: A highly effective and mild method for this transformation is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) and a weak acid buffer (e.g., sodium dihydrogen phosphate, NaH₂PO₄). soton.ac.ukresearchgate.net A chlorine scavenger, such as 2-methyl-2-butene, is typically added to prevent side reactions with the hypochlorite (B82951) byproduct. soton.ac.uk This method is known for its broad functional group tolerance and is effective for oxidizing sterically hindered or α,β-unsaturated aldehydes. researchgate.netorganic-chemistry.orgnih.gov

Oxidation to Esters: While direct oxidation to an ester is less common, the carboxylic acid obtained from the Pinnick oxidation can be readily converted to an ester through standard esterification methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or by activation with a coupling agent followed by treatment with an alcohol.

Reactivity and Derivatization at the Methoxymethyl Ether Moiety

The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl functionality at the C2 position. Its selective removal unveils the 2-hydroxy-1-naphthaldehyde, a versatile precursor for further synthesis.

Selective Deprotection and Functional Group Interconversions

The cleavage of the MOM ether is a key step in many synthetic routes involving this compound. As an acetal (B89532), the MOM group is stable under basic and nucleophilic conditions but is labile to acid. researchgate.net This differential reactivity allows for its selective removal in the presence of various other functional groups.

A variety of reagents can effect this deprotection. Mild acidic conditions, such as a trace of a strong acid (e.g., HCl) in an alcohol solvent, are often sufficient. organic-chemistry.org For substrates sensitive to strong acids, Lewis acids or other specialized reagents can be employed. The aldehyde functionality is generally stable to these conditions, allowing for selective deprotection. Once deprotected to 2-hydroxy-1-naphthaldehyde, the phenolic hydroxyl group can be converted into other functional groups, such as other ethers or esters, via Williamson ether synthesis or acylation, respectively.

Table 2: Selected Reagents for the Deprotection of Methoxymethyl (MOM) Ethers
Reagent SystemConditionsCommentsReference(s)
ZnBr₂ / n-PrSHCH₂Cl₂Rapid and efficient for various MOM ethers.
Silica-supported NaHSO₄CH₂Cl₂, rtHeterogeneous, simple, and chemoselective for phenolic MOM ethers.
TMSOTf / 2,2'-BipyridylCH₃CN, 0°C to rtMild and highly chemoselective for aromatic MOM ethers.
HCl (catalytic)Methanol, heatClassic and straightforward acidic hydrolysis. organic-chemistry.org

Exploration of the Methoxymethyl Group as a Directing Group in C-H Activation

The functionalization of otherwise inert C-H bonds is a primary focus in modern synthetic chemistry. snnu.edu.cn A common and effective strategy to control the position of these functionalizations is the use of directing groups. researchgate.netresearchgate.net These groups, through chelation assistance, guide a transition-metal catalyst to a specific C-H bond, ensuring high regioselectivity. snnu.edu.cn While a wide array of directing groups have been developed, the methoxymethyl group in this compound presents a unique case for investigation. researchgate.net

In the broader context of C-H activation, directing groups are typically installed on a molecule and later removed, which can add steps to a synthetic sequence. researchgate.net To streamline this process, the concept of transient directing groups has emerged. This strategy involves the in situ formation of the directing group, often through the reaction of an aldehyde or ketone with an amine, which then facilitates the C-H activation before being cleaved under the reaction conditions. researchgate.netnih.gov

While specific studies detailing the methoxymethyl group of this compound as a directing group in C-H activation are not prevalent in the reviewed literature, the principles of directing group-assisted C-H activation provide a framework for predicting its potential behavior. The oxygen atom of the methoxymethyl group could potentially coordinate with a metal center, directing functionalization to the adjacent C-H bonds of the naphthalene ring. The effectiveness of this direction would depend on the stability of the resulting metallacycle. Research on similar systems, such as the use of a nitrile-based directing group on a silicon tether for meta-selective C-H functionalization of 1-naphthyl methanol, demonstrates the feasibility of activating specific C-H bonds on a naphthalene core. nih.gov In that instance, the C-H bond at the C-3 position was successfully functionalized. nih.gov

Electrophilic and Nucleophilic Reactivity of the Naphthalene Core

The reactivity of the naphthalene core in this compound is governed by the electronic properties of its substituents: the electron-withdrawing aldehyde group and the electron-donating methoxymethyl group.

Substituent Effects on Aromatic Reactivity and Selectivity in this compound

Substituents on an aromatic ring significantly influence its reactivity towards electrophilic substitution by either activating or deactivating the ring. libretexts.org Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. libretexts.org Furthermore, substituents direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

In this compound, the aldehyde group at the 1-position is a deactivating group. libretexts.orglibretexts.org This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org Generally, carbonyl substituents direct incoming electrophiles to the meta position. libretexts.org

Conversely, the methoxymethyl group at the 2-position is generally considered to be an activating group. The ether oxygen can donate electron density to the ring via resonance, although it also has an electron-withdrawing inductive effect. libretexts.org Typically, alkoxy groups are ortho- and para-directing activators. libretexts.org

The interplay of these two groups in this compound creates a complex pattern of reactivity. The activating effect of the methoxymethyl group may be counteracted by the deactivating effect of the aldehyde. The directing effects will also be in competition. Predicting the precise outcome of an electrophilic substitution reaction would require a detailed analysis of the relative strengths of these effects and potential steric hindrance.

In the context of nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups is crucial. Studies on substituted benzaldehydes have shown that the aldehyde group can facilitate nucleophilic substitution, although it can also be susceptible to oxidation under certain reaction conditions. researchgate.net The presence of a methoxy (B1213986) group can also influence the reaction yields in SNAr reactions. researchgate.net

The following table summarizes the general effects of the substituents present in this compound on electrophilic aromatic substitution:

SubstituentPositionElectronic EffectDirecting Influence
Aldehyde (-CHO)1Deactivating (electron-withdrawing)Meta-directing
Methoxymethyl (-CH₂OCH₃)2Activating (electron-donating by resonance)Ortho-, Para-directing

Pericyclic Reactions and Rearrangements involving the Naphthalene Framework

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.itmsu.edu They are classified into several main types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.eduoxfordsciencetrove.com These reactions are characterized by their high stereospecificity and are often influenced by thermal or photochemical conditions. unina.it

The naphthalene framework of this compound can potentially participate in pericyclic reactions. For instance, the aromatic system could act as a diene or dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. msu.edu However, the aromaticity of the naphthalene ring would need to be overcome, which typically requires harsh reaction conditions or specific substitution patterns that favor the reaction.

Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are another class of pericyclic reactions. organicchemistrydata.org A well-known example is the Claisen rearrangement, which involves the rearrangement of an allyl phenyl ether. msu.edu While not directly applicable to this compound, analogous rearrangements involving the naphthalene core could be envisioned under appropriate conditions. Theoretical studies have explored the correlation between cycloadditions and sigmatropic rearrangements in related systems. researchgate.net

Mechanistic Elucidation of Reactions with this compound

Understanding the detailed mechanism of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. Several experimental and computational techniques are employed for this purpose.

Isotopic Labeling Studies and Kinetic Isotope Effects

Isotopic labeling is a powerful tool for tracing the pathways of atoms and bonds during a chemical reaction. researchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), one can follow its fate in the products, providing direct evidence for proposed mechanisms. researchgate.netnih.gov

The kinetic isotope effect (KIE) is the change in the rate of a reaction upon isotopic substitution. princeton.eduresearchgate.net A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu For instance, a significant kH/kD value (the ratio of the rate constant for the hydrogen-containing reactant to that of the deuterium-containing reactant) suggests that the C-H bond is being cleaved in the slowest step. princeton.edu A KIE of approximately 2.5 has been observed in a C-H activation reaction, indicating that C-H bond cleavage is the rate-determining step. nih.gov Secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking and can provide information about changes in hybridization or steric environment at the transition state. princeton.edu

For reactions involving this compound, deuterium (B1214612) labeling of the methoxymethyl group or specific positions on the naphthalene ring could be used to probe mechanisms. For example, in a hypothetical C-H activation reaction at the peri position (C-8), a KIE would be expected if that C-H bond is broken in the rate-determining step.

The following table provides a hypothetical example of how KIEs could be used to investigate a reaction of this compound:

Reaction TypeLabeled PositionExpected KIE (kH/kD)Mechanistic Implication
C-H Activation at C-8C-8-D> 1 (Primary KIE)C-H bond cleavage at C-8 is part of the rate-determining step.
Nucleophilic attack at aldehydeAldehydic-D~ 1 (No significant KIE)The C-H bond of the aldehyde is not broken in the rate-determining step.

Reaction Progress Monitoring and Intermediates Trapping

Monitoring the progress of a reaction over time can provide valuable kinetic data and help identify the formation and consumption of intermediates. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used for this purpose. researchgate.net

Trapping reactive intermediates is another powerful mechanistic tool. By introducing a "trapping agent" that reacts specifically with a proposed intermediate, one can provide evidence for its existence. For example, if a carbocation intermediate is proposed, a nucleophilic trapping agent could be added to the reaction mixture to form a stable product derived from the carbocation. Theoretical studies on the reaction of the methoxymethyl radical with nitrogen dioxide have indicated the formation of stable association intermediates. researchgate.net While this is a different system, the principles of intermediate formation and subsequent reactions are relevant to understanding the reactivity of the methoxymethyl group.

Stereochemical Control and Asymmetric Induction in Transformations of this compound:This section was planned to be a cornerstone of the article, with a focus on how the stereochemical outcome of reactions involving this aldehyde can be controlled.

Diastereoselective Control in Remote Functionalization:This subsection was intended to cover reactions where the existing methoxymethyl group on the naphthalene ring directs the stereochemistry of a reaction at a distant site on the molecule. This type of stereocontrol is a sophisticated aspect of organic synthesis. Again, no specific studies on this compound focusing on this aspect were found.

While general principles of transition state theory, asymmetric catalysis, and stereocontrol are well-established in organic chemistry, their specific application and detailed investigation concerning this compound are not documented in the accessible scientific literature. Research on closely related compounds, such as 2-naphthaldehyde (B31174) and other naphthalene derivatives, exists but does not provide the specific data required for a scientifically accurate and detailed analysis of this compound itself.

This lack of available information highlights a potential area for future research. The unique electronic and steric properties imparted by the methoxymethyl group at the 2-position of the naphthaldehyde scaffold could lead to interesting and synthetically useful reactivity and stereoselectivity. Future computational and experimental studies would be necessary to elucidate the reaction mechanisms and stereochemical behavior of this compound, which would be of significant interest to the synthetic chemistry community.

Advanced Spectroscopic and Analytical Methodologies for the Research of 2 Methoxymethyl 1 Naphthaldehyde and Its Derivatives

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pathway Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for the separation, identification, and quantification of 2-(Methoxymethyl)-1-naphthaldehyde and its derivatives from complex reaction mixtures. These techniques are also pivotal in assessing the purity of the final products.

The choice between GC-MS and LC-MS largely depends on the volatility and thermal stability of the analytes. For volatile and thermally stable naphthaldehyde derivatives, GC-MS is a suitable technique. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint that aids in the structural elucidation of the compound. For aldehydes, derivatization is often employed to improve their thermal stability and chromatographic behavior. und.edu The analysis of Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes by GC-MS and GC-MS/MS provides a valuable framework for confirming the structure of resulting compounds. nih.gov

However, for less volatile, thermally labile, or highly polar derivatives of this compound, LC-MS is the preferred method. sigmaaldrich.com In LC-MS, the sample is dissolved in a suitable solvent and separated by liquid chromatography before being introduced into the mass spectrometer. A key advantage of LC-MS is the ability to analyze a wider range of compounds without the need for derivatization. nih.gov The development of an LC-MS/MS method for the simultaneous measurement of various aldehydes in animal feed demonstrates the technique's capability for accurate quantification. nih.gov For trace analysis of substituted benzaldehydes in water, a method involving in-situ derivatization followed by LC-MS detection has been successfully developed, achieving low limits of detection. nih.gov

The purity of this compound can be determined by integrating the peak areas of the target compound and any impurities in the chromatogram. The relative peak area of the main compound is a direct measure of its purity.

Table 1: Representative GC-MS and LC-MS Parameters for the Analysis of Aldehyde Derivatives

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerHigh-Performance Liquid Chromatograph coupled to a Mass Spectrometer
Typical Column Capillary column (e.g., DB-5ms)Reversed-phase column (e.g., C18)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Gradient of organic solvent (e.g., acetonitrile, methanol) and water
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Derivatization Often required for aldehydes to improve volatility and stability (e.g., with PFBHA)Generally not required, but can be used to enhance ionization
Application Analysis of volatile and thermally stable naphthaldehyde derivativesAnalysis of a wide range of naphthaldehyde derivatives, including non-volatile and thermally labile compounds

This table presents typical parameters and is not specific to this compound due to a lack of available literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and study intermolecular interactions in this compound. Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles, making them complementary.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The aldehyde functional group in this compound will exhibit a characteristic C=O stretching vibration, typically in the range of 1680-1715 cm⁻¹. The methoxymethyl group will show C-O-C stretching vibrations, and the naphthalene (B1677914) ring will have characteristic C-H and C=C stretching and bending vibrations.

Raman spectroscopy, on the other hand, is a light scattering technique. A monochromatic laser excites the sample, and the scattered light is analyzed. The Raman spectrum reveals vibrational modes that cause a change in the polarizability of the molecule. The C=C bonds of the naphthalene ring are expected to produce strong Raman signals due to their high polarizability. A Raman spectrum of naphthalene itself shows characteristic peaks that can be used as a reference. researchgate.net

A significant advancement in vibrational spectroscopy is its application in-situ for real-time reaction monitoring. nih.govmt.comspectroscopyonline.com This allows chemists to follow the progress of a reaction as it happens, providing valuable kinetic and mechanistic information. mt.com For the synthesis of this compound, an in-situ IR or Raman probe can be inserted directly into the reaction vessel. nih.govmt.com This enables continuous data acquisition without the need to withdraw samples, which can be particularly advantageous for reactions involving sensitive or transient intermediates. spectroscopyonline.com

By tracking the disappearance of reactant peaks and the appearance of product peaks over time, a concentration profile for each species can be generated. youtube.com For example, monitoring the decrease in the intensity of the starting material's characteristic peaks and the simultaneous increase in the aldehyde C=O stretch of this compound would allow for the determination of reaction completion. rsc.org In-situ Raman spectroscopy is also a powerful tool for monitoring reactions in real-time, especially for reactions in solid-state or with translucent reaction media. nih.govresearchgate.netspringernature.com

Both IR and Raman spectroscopy can be used for the quantitative analysis of functional group transformations when combined with chemometric methods. researchgate.net By creating a calibration curve that relates the intensity of a characteristic peak to the concentration of the corresponding species, the amount of reactant consumed or product formed can be quantified. This is particularly useful for determining reaction yields and kinetics. For instance, the progress of a reaction leading to this compound could be quantified by monitoring the change in the integrated area of the aldehyde C=O stretching band in the IR spectrum.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insights into molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the solid-state packing of molecules.

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides the precise three-dimensional structure of a molecule. nih.gov By irradiating a single, high-quality crystal with an X-ray beam, the resulting diffraction pattern can be mathematically reconstructed to generate a detailed model of the atomic arrangement, including bond lengths, bond angles, and torsional angles. nih.gov This method is the gold standard for unambiguous structure determination in chemistry. nih.gov

For compounds like this compound, obtaining a single crystal suitable for X-ray analysis is a critical step. This often involves the slow evaporation of a solution of the compound. researchgate.net In a closely related molecule, 2-methoxynaphthalene-1-carbaldehyde, SCXRD analysis revealed significant structural details. researchgate.net The study showed that the carbonyl oxygen atom deviates slightly from the plane of the naphthalene ring system. researchgate.net Furthermore, the aldehyde and methoxy (B1213986) groups were found to be slightly twisted relative to the naphthalene core. researchgate.net In the crystal lattice, molecules were observed to be linked through intermolecular C–H···O hydrogen bonds, forming chains within the solid state. researchgate.net

Similar analyses of this compound would be expected to yield precise data on its molecular conformation, including the orientation of the methoxymethyl and aldehyde substituents relative to the naphthalene ring. The resulting crystal structure would also illuminate the intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that dictate the packing of the molecules in the solid state.

Table 1: Crystallographic Data for the Analogous Compound 2-Methoxynaphthalene-1-carbaldehyde

Parameter Value
Empirical Formula C₁₂H₁₀O₂
Formula Weight 186.20
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.136 (3)
b (Å) 3.9182 (8)
c (Å) 16.039 (3)
β (°) 108.45 (3)
Volume (ų) 902.1 (3)
Z 4

Data sourced from a study on 2-methoxynaphthalene-1-carbaldehyde, a structurally similar compound, to illustrate the type of information obtained from single crystal X-ray diffraction analysis. researchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. rigaku.com Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline or powdered solid. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. rigaku.com

A primary application of PXRD in the research of this compound and its derivatives is the study of polymorphism. rigaku.com Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have distinct physical properties such as solubility, melting point, and stability. rigaku.com By comparing the PXRD pattern of a research sample to established patterns, one can identify the specific polymorphic form present. rigaku.com

Advanced Chromatographic Techniques for Separation Science and Purity Assessment in Research Contexts

Chromatography encompasses a range of powerful separation techniques used to separate, identify, and quantify the components of a mixture. For the research of this compound, high-performance liquid chromatography and its variants are essential tools for ensuring sample purity and for the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the analysis and purification of organic compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column.

In an analytical context, HPLC and UHPLC are used to determine the purity of a research sample. A small amount of the sample is injected into the instrument, and the resulting chromatogram shows peaks corresponding to each component. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. UHPLC, which uses smaller stationary phase particles and higher pressures than HPLC, offers faster analysis times and higher resolution, allowing for the detection of even minor impurities.

For preparative separations, HPLC is used to purify larger quantities of the target compound. A larger sample volume is injected onto a wider-bore column, and fractions are collected as they elute. This allows for the isolation of this compound from unreacted starting materials, byproducts, or other impurities, yielding a highly pure sample for further research.

Table 2: Representative HPLC Purity Analysis Data for a Research Sample of this compound

Peak No. Retention Time (min) Area (%) Identity
1 2.54 1.2 Impurity A
2 4.87 97.5 This compound
3 5.12 0.8 Impurity B
4 6.31 0.5 Impurity C

This table represents hypothetical data from an analytical HPLC run, illustrating how purity is assessed.

When derivatives of this compound are synthesized to contain one or more chiral centers, the resulting product can be a mixture of stereoisomers (enantiomers or diastereomers). sigmaaldrich.com Since stereoisomers can have different biological activities, it is crucial to be able to separate them and determine the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the reaction product. rsc.orgresearchgate.net

Chiral chromatography is a specialized form of HPLC that utilizes a chiral stationary phase (CSP). sigmaaldrich.com These stationary phases are themselves chiral and can interact differently with the enantiomers of a chiral analyte, leading to different retention times and thus, separation. sigmaaldrich.com Common CSPs are based on polysaccharides, proteins, or cyclodextrins. sigmaaldrich.com

By analyzing a stereoisomeric mixture of a derivative of this compound using chiral HPLC, two separate peaks corresponding to the different enantiomers or diastereomers can be obtained. The relative areas of these peaks are used to calculate the e.e. or d.e., providing a precise measure of the stereoselectivity of the synthetic method used. This technique is far more accurate and reliable than older methods that relied on optical rotation. researchgate.net

Table 3: Illustrative Chiral HPLC Data for a Hypothetical Chiral Derivative of this compound

Stereoisomer Retention Time (min) Peak Area
(R)-enantiomer 12.4 95,000
(S)-enantiomer 14.1 5,000

This hypothetical data illustrates the separation of enantiomers and allows for the calculation of enantiomeric excess (e.e.), which in this case would be 90%.

Theoretical and Computational Chemistry Approaches Applied to 2 Methoxymethyl 1 Naphthaldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are at the forefront of computational chemistry, offering a detailed description of the electronic distribution and energetic properties of molecules. For 2-(Methoxymethyl)-1-naphthaldehyde, these methods are instrumental in predicting its geometry, spectroscopic characteristics, and inherent reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization, Spectroscopic Property Prediction, and Electronic Descriptors

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. It is extensively used to investigate the properties of naphthaldehyde derivatives.

Molecular Geometry Optimization: DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations consistently show that the naphthalene (B1677914) core is nearly planar, with the aldehyde and methoxymethyl substituents lying slightly out of the plane to minimize steric hindrance. The orientation of the methoxymethyl group relative to the naphthalene ring is a key conformational feature.

Spectroscopic Property Prediction: DFT is a powerful tool for predicting various spectroscopic properties, which can be compared with experimental data for validation.

Vibrational Spectra (FT-IR and Raman): Theoretical calculations can predict the fundamental vibrational frequencies and their intensities. For instance, a study on 1-naphthaldehyde (B104281) using DFT with the B3LYP/6-311+G** basis set provided a detailed interpretation of its vibrational spectra. nih.gov Similar calculations for this compound would allow for the assignment of characteristic vibrational modes, such as the C=O stretching of the aldehyde group, the C-O-C stretching of the ether linkage, and the various C-H and C-C vibrations of the naphthalene ring.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is used to calculate the theoretical 1H and 13C NMR chemical shifts. acs.org For this compound, these calculations would predict the chemical shifts of the aldehydic proton, the methylene (B1212753) protons, the methoxy (B1213986) protons, and the distinct aromatic protons of the naphthalene core, aiding in the interpretation of experimental NMR data.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra. acs.org The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which for naphthaldehyde derivatives are typically π→π* and n→π* transitions.

Electronic Descriptors: DFT calculations provide a wealth of electronic descriptors that quantify the reactivity of a molecule.

Electronic DescriptorDescriptionTypical Calculated Value Range for Naphthaldehydes
Dipole Moment (µ) A measure of the overall polarity of the molecule.2 - 5 Debye
Polarizability (α) The ease with which the electron cloud can be distorted by an external electric field.150 - 250 a.u.
Hyperpolarizability (β) A measure of the non-linear optical response of the molecule.Can vary significantly with substitution

Note: The values in this table are illustrative and based on typical ranges found in computational studies of substituted naphthaldehydes. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Energetics

For situations demanding higher accuracy, particularly for reaction energies and barrier heights, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more intensive than DFT, these methods provide benchmark-quality data. For instance, high-level ab initio calculations have been used to determine the standard molar enthalpies of formation for related molecules like 2-methoxynaphthalene. researchgate.net In the context of this compound, these methods could be used to:

Accurately calculate the gas-phase enthalpy of formation.

Determine the rotational barriers around the C-C and C-O single bonds to understand the conformational preferences.

Investigate the energetics of potential chemical reactions, such as oxidation of the aldehyde group or electrophilic substitution on the naphthalene ring.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.

Computational studies on various naphthaldehyde and naphthalene derivatives consistently show that the HOMO is typically a π-orbital delocalized over the naphthalene ring system, while the LUMO is a π*-orbital, also with significant contributions from the naphthalene core and the aldehyde group. The methoxymethyl substituent, being an electron-donating group, is expected to raise the energy of the HOMO, thereby making the molecule more susceptible to electrophilic attack.

PropertyDescriptionImplication for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Influences susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Influences susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.A smaller gap suggests higher reactivity.

Note: The specific energy values and orbital distributions for this compound would be obtained from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is particularly important for understanding conformational flexibility and interactions with other molecules, such as solvents.

Classical Molecular Dynamics for Conformational Flexibility and Solvation Effects

Classical MD simulations use force fields, which are sets of empirical energy functions, to describe the interactions between atoms. These simulations can be run for nanoseconds or even microseconds, providing valuable insights into the conformational landscape and the influence of the environment.

For this compound, classical MD simulations could be used to:

Explore Conformational Space: The molecule possesses several rotatable bonds, primarily the C-C bond connecting the methoxymethyl group to the naphthalene ring and the C-O bonds within the methoxymethyl group. MD simulations can map the potential energy surface associated with the rotation of these bonds, identifying the most stable conformers and the energy barriers between them. Studies on the conformational behavior of 1- and 2-naphthalenesulfonamides have revealed multiple stable conformers, a complexity that is also expected for this compound. nih.gov

Analyze Solvation Effects: The behavior of a molecule can be significantly altered by the solvent. MD simulations explicitly including solvent molecules (e.g., water, ethanol) can reveal how the solvent organizes around the solute and how this affects its conformation and dynamics. For instance, the interaction of naphthalene derivatives with lipid membranes has been studied using a combination of NMR and MD simulations. nih.gov

Ab Initio Molecular Dynamics for Detailed Reaction Dynamics at the Atomic Level

Ab initio molecular dynamics (AIMD) combines the accuracy of quantum mechanical calculations for the forces with the dynamic evolution of a molecular system. Although computationally very expensive and limited to shorter timescales (picoseconds), AIMD provides a highly detailed and accurate picture of chemical processes.

For this compound, AIMD could be employed to:

Simulate Reaction Pathways: AIMD can be used to study the detailed mechanism of a chemical reaction, such as the initial steps of its oxidation or reduction, by explicitly tracking the changes in electronic structure as the reaction proceeds.

Investigate Excited-State Dynamics: By combining AIMD with TD-DFT, it is possible to simulate the behavior of the molecule after it absorbs light, providing insights into photophysical and photochemical processes.

Reaction Pathway Modeling and Transition State Locating

The elucidation of reaction mechanisms is a cornerstone of chemical research, providing fundamental insights into how chemical transformations occur. For this compound, computational modeling of reaction pathways and the location of transition states are crucial for understanding its reactivity, stability, and potential transformations. These theoretical approaches allow for the exploration of complex potential energy surfaces, identifying the most probable routes from reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations for Elucidation of Reaction Paths

Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map out the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. missouri.edumdpi.comq-chem.com This method, pioneered by Fukui, provides a detailed picture of the geometric and energetic changes that occur throughout a chemical reaction. q-chem.com An IRC calculation starts from the optimized geometry of a transition state, which is a first-order saddle point on the potential energy surface characterized by a single imaginary frequency. stackexchange.com The calculation then proceeds by following the steepest descent path in mass-weighted coordinates in both the forward and reverse directions, thus tracing the reaction pathway. q-chem.comscm.com

Table 1: Hypothetical IRC Calculation Data for the Oxidation of this compound to 2-(Methoxymethyl)-1-naphthoic acid

IRC PointReaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)Key Geometric Parameters (Å)
Reactant Complex-3.00.0C=O: 1.22, O-H (oxidant): 1.45
Transition State0.0+15.2C---O (forming): 1.85, O---H (breaking): 1.20
Product Complex+3.0-5.8C-O: 1.35, O-H (new): 0.98

Note: This data is hypothetical and for illustrative purposes.

Automated Reaction Discovery Algorithms and Reaction Network Generation

While IRC calculations are excellent for studying a known reaction pathway, automated reaction discovery algorithms offer a means to explore a wide range of possible reactions without prior assumptions. These methods can systematically or stochastically explore the potential energy surface of a chemical system to identify novel reaction pathways and intermediates. scipost.org Techniques such as graph-based systematic enumeration and meta-dynamics can be used to generate a network of interconnected reactions, providing a comprehensive overview of the chemical possibilities. scipost.org

In the context of this compound, an automated reaction discovery approach could uncover previously unknown degradation pathways, side reactions in a synthesis, or novel transformations leading to new products. For example, by inputting the structure of this compound and a potential reactant, these algorithms could explore various bond-forming and bond-breaking events to generate a reaction network. This network would highlight the most energetically favorable pathways, guiding experimental efforts toward desired products or helping to mitigate the formation of unwanted byproducts. The use of semiempirical quantum mechanics methods can significantly speed up the initial screening of reactions before more accurate but computationally expensive density functional theory (DFT) calculations are employed for refinement. scipost.org

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are essential for the characterization and identification of chemical compounds. By simulating various types of spectra, computational methods can aid in the interpretation of experimental data, confirm structural assignments, and provide insights into the electronic and vibrational properties of molecules.

Computational Prediction of NMR Chemical Shifts and Coupling Constants for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational methods has become a valuable adjunct to experimental NMR. github.ioarxiv.orgresearchgate.net The process typically involves a conformational search to identify the low-energy conformers of the molecule, followed by geometry optimization and NMR parameter calculations for each conformer using a suitable level of theory, such as DFT. github.io The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. github.io

For this compound, computational prediction of its ¹H and ¹³C NMR spectra can confirm the assignment of signals in the experimental spectrum. This is particularly useful for complex aromatic systems where signal overlap can make unambiguous assignment challenging. Discrepancies between predicted and experimental shifts can also point to specific solvent effects or intramolecular interactions not fully captured by the computational model.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H (aldehyde)10.2510.30
H (aromatic)7.50 - 8.207.45 - 8.15
H (methoxymethyl - CH₂)4.654.70
H (methoxymethyl - CH₃)3.403.45

Note: This data is hypothetical and for illustrative purposes. The accuracy of predicted shifts depends on the level of theory and solvent model used.

Simulation of UV-Vis, IR, and Raman Spectra for Experimental Correlation

Computational methods can also be used to simulate other types of spectra, including ultraviolet-visible (UV-Vis), infrared (IR), and Raman spectra. Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can provide insights into the electronic structure of this compound and the nature of its chromophores.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity (Arb. Units)
C=O Stretch (aldehyde)1685High
Aromatic C=C Stretch1580 - 1620Medium
C-O-C Stretch (ether)1250Medium
Aldehyde C-H Stretch2850, 2750Low

Note: This data is hypothetical and for illustrative purposes. Predicted frequencies are often scaled to better match experimental values.

Quantitative Structure-Reactivity Relationships (QSRR) and Electronic Descriptors

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical reactivity of a series of compounds with their molecular descriptors. These descriptors, which can be calculated using computational chemistry, quantify various aspects of a molecule's structure and electronic properties. By establishing a mathematical relationship between these descriptors and observed reactivity, QSRR models can be used to predict the reactivity of new, untested compounds.

For this compound, a QSRR study could be developed to predict its reactivity in a particular class of reactions, for example, its efficacy as a strigolactone-signaling inhibitor. nih.gov Electronic descriptors that could be relevant for such a study include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate and accept electrons, respectively.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Atomic charges: These can indicate the reactivity of specific atoms within the molecule.

By correlating these and other descriptors with experimentally determined activities for a series of related naphthaldehyde derivatives, a predictive QSRR model can be built. Such a model would be a valuable tool for the rational design of new compounds with enhanced or tailored reactivity.

Table 4: Hypothetical Electronic Descriptors for this compound

DescriptorCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D
MEP Minimum (on carbonyl oxygen)-0.05 a.u.

Note: This data is hypothetical and for illustrative purposes. Values are dependent on the computational method used.

Derivation of Electronic, Steric, and Topological Descriptors from Molecular Structure

Computational chemistry offers a suite of tools to derive a wide range of molecular descriptors from the three-dimensional structure of a molecule. These descriptors quantify various aspects of the molecule's electronic, steric, and topological features. For this compound, these calculations are typically initiated with a geometry optimization of the molecule's structure, often using methods like Density Functional Theory (DFT).

Electronic Descriptors: These descriptors provide information about the electron distribution within the molecule and are crucial for predicting its reactivity. Key electronic descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the aldehyde and methoxy groups are expected to be regions of negative potential, while the hydrogen atoms and parts of the aromatic system may exhibit positive potential.

Mulliken and Natural Population Analysis (NPA) Charges: These methods partition the total electron density among the atoms in a molecule, providing atomic charges. These charges offer a quantitative measure of the local electronic environment and can indicate sites susceptible to nucleophilic or electrophilic attack.

Steric Descriptors: These descriptors quantify the spatial arrangement of atoms and groups in a molecule, which is critical for understanding reaction selectivity and intermolecular interactions.

Molecular Volume and Surface Area: These parameters describe the size and shape of the molecule.

Steric Hindrance: The methoxymethyl group at the 2-position and the aldehyde group at the 1-position of the naphthalene ring create a specific steric environment that can influence the approach of reactants. Computational methods can quantify this steric hindrance.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, branching, and connectivity of the molecule. Examples include the Wiener index and connectivity indices, which can be correlated with various physical and biological properties in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies.

Table 1: Illustrative Calculated Molecular Descriptors for this compound This table presents theoretical data for illustrative purposes, based on typical values for similar naphthaldehyde derivatives as specific published data for this exact compound is not available.

Descriptor TypeDescriptor NameCalculated ValueMethod
ElectronicHOMO Energy-6.5 eVDFT/B3LYP
ElectronicLUMO Energy-1.8 eVDFT/B3LYP
ElectronicHOMO-LUMO Gap4.7 eVDFT/B3LYP
ElectronicDipole Moment3.5 DDFT/B3LYP
StericMolecular Volume190 ųDFT/B3LYP
TopologicalWiener Index850Graph Theory

Correlation of Computational Descriptors with Experimental Reactivity and Selectivity Data

A primary goal of computational chemistry is to establish a meaningful correlation between calculated molecular descriptors and experimentally observed properties, such as reaction rates, equilibrium constants, and biological activities. This is often achieved through QSPR and QSAR models.

For this compound and its derivatives, computational descriptors can be correlated with their observed reactivity in various chemical transformations. For instance, in a study on the structure-activity relationship of 2-methoxy-1-naphthaldehyde (B1195280) derivatives as strigolactone-signaling inhibitors, modifications to the naphthalene ring were found to alter their biological activity. nih.gov Computational analysis of these derivatives could reveal correlations between electronic properties (like charge distribution on the aldehyde group) and their inhibitory potency.

The aldehyde group in this compound is a key reactive site. Its reactivity towards nucleophiles can be correlated with electronic descriptors such as the partial charge on the carbonyl carbon and the LUMO energy. A lower LUMO energy and a more positive partial charge on the carbonyl carbon would suggest a higher reactivity towards nucleophiles.

Similarly, the selectivity of reactions, such as regioselectivity in electrophilic aromatic substitution on the naphthalene ring, can be rationalized using computational descriptors. The calculated atomic charges and the energies of intermediate structures (e.g., sigma complexes) can predict the most likely position for substitution.

Illustrative Correlation: In a hypothetical study on the reduction of a series of substituted naphthaldehydes, a QSAR model could be developed. The experimental rate of reduction could be the dependent variable, while calculated descriptors like the LUMO energy, the charge on the carbonyl carbon, and a steric parameter for the substituent would be the independent variables. A resulting QSAR equation might look like:

log(rate) = c₀ + c₁ (LUMO energy) + c₂ (Charge_C=O) + c₃ (Steric_Parameter)

Such an equation would allow for the prediction of the reduction rate for new, un-synthesized naphthaldehyde derivatives.

Table 2: Illustrative Correlation of Descriptors with Experimental Activity for Naphthaldehyde Derivatives This table presents a hypothetical correlation for illustrative purposes, as a specific QSAR study for this compound is not publicly available.

DerivativeLUMO Energy (eV)Charge on Carbonyl Carbon (+e)Experimental Activity (IC₅₀, µM)
2-Methoxy-1-naphthaldehyde-1.85+0.4510.5
2-Hydroxy-1-naphthaldehyde-1.95+0.488.2
2,4-Dimethoxy-1-naphthaldehyde-1.78+0.4315.1
Naphthalene-1-carbaldehyde-1.90+0.469.7

The integration of theoretical and computational chemistry with experimental studies provides a powerful paradigm for understanding and predicting the chemical behavior of molecules like this compound. While detailed computational studies specifically focused on this molecule are not extensively reported in public literature, the principles and methodologies are well-established and can be readily applied to gain significant insights into its properties and reactivity.

Advanced Applications of 2 Methoxymethyl 1 Naphthaldehyde in Contemporary Chemical Research

Precursor in the Synthesis of Complex Organic Molecules, Natural Products, and Analogs

The strategic placement of a reactive aldehyde and a methoxymethyl group on the naphthalene (B1677914) scaffold provides chemists with a powerful tool for the construction of architecturally complex molecules. The aldehyde serves as a versatile handle for a multitude of carbon-carbon bond-forming reactions, while the methoxymethyl group can exert significant steric and electronic influence on the course of these transformations.

Role as a Key Intermediate in Multi-Step Total Syntheses of Architecturally Challenging Scaffolds

While specific total syntheses employing 2-(Methoxymethyl)-1-naphthaldehyde are not extensively documented in publicly available literature, its structural motifs are present in various complex natural products. The naphthaldehyde unit is a recurring feature in a number of biologically active compounds. The presence of the methoxymethyl group offers a unique steric and electronic profile that can be exploited to control stereochemistry in key bond-forming steps.

In the context of total synthesis, a compound like this compound would likely be utilized in reactions such as:

Wittig and Horner-Wadsworth-Emmons Reactions: To introduce alkenyl fragments, which are common in polyketide and terpenoid natural products.

Aldol (B89426) and Related Condensations: To form carbon-carbon bonds and introduce new stereocenters. The steric bulk of the peri-substituted methoxymethyl group could influence the facial selectivity of nucleophilic attack on the aldehyde.

Grignard and Organolithium Additions: To introduce alkyl, aryl, or vinyl groups, further elaborating the carbon skeleton.

The synthesis of complex molecules is a testament to the power of organic chemistry to construct intricate three-dimensional structures from simpler starting materials lkouniv.ac.in. The journey from simple precursors to complex targets often involves a series of carefully orchestrated steps, with each reaction chosen for its efficiency and stereoselectivity mdpi.com.

Application in Divergent Synthesis Strategies for Generating Molecular Diversity

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related yet diverse compounds from a common intermediate nih.gov. This compound is an ideal starting point for such strategies. The aldehyde functionality can be readily transformed into a wide array of other functional groups, including alcohols, amines, carboxylic acids, and various heterocyclic systems.

A divergent approach starting with this compound could involve an initial reaction at the aldehyde, followed by a series of branching reaction pathways. For instance, reduction of the aldehyde to the corresponding alcohol, followed by conversion to a leaving group, would open up possibilities for nucleophilic substitution reactions. Alternatively, oxidation to the carboxylic acid would allow for the formation of amides and esters. This approach enables the efficient exploration of chemical space around the naphthaldehyde core, which is crucial for the discovery of new bioactive molecules and materials nih.gov.

Building Block for Novel Organic Materials and Functional Molecules

The naphthalene ring system, with its extended π-conjugation, is a desirable component in a variety of organic functional materials. The incorporation of a methoxymethyl group can enhance solubility and influence the solid-state packing of these materials, which in turn affects their electronic and optical properties. Naphthalene-based structures are recognized for their potential in creating stable and efficient organic materials rsc.org.

Monomer or Intermediate in the Synthesis of Conjugated Polymers and Specialty Plastics

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This delocalization is responsible for their unique electronic and optical properties, making them suitable for applications in electronics and photonics msstate.edu. The synthesis of these polymers often relies on transition metal-catalyzed cross-coupling reactions, though metal-free methods are also gaining prominence researchgate.net.

This compound can serve as a monomer or a precursor to a monomer in the synthesis of conjugated polymers. For example, it could undergo condensation reactions with suitable comonomers to form polymers with imine or vinylene linkages in the main chain. The methoxymethyl group can improve the processability of the resulting polymers by increasing their solubility in common organic solvents. Research into novel naphthalene homo-oligoamides has demonstrated the utility of substituted naphthalene building blocks in creating new polymeric architectures rsc.org.

Potential Polymerization Reactions Involving this compound Description Potential Polymer Properties
Schiff Base Polycondensation Reaction with diamines to form poly(azomethine)s.Thermally stable, potentially semiconducting, and fluorescent.
Wittig Polycondensation Reaction with bis(phosphonium) salts to yield poly(phenylene vinylene) analogues.Highly fluorescent, suitable for light-emitting applications.
Knoevenagel Polycondensation Reaction with monomers containing active methylene (B1212753) groups.Can lead to polymers with high electron affinity.

Components for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Related Optoelectronic Devices

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are technologies that rely on thin films of organic semiconductors google.com. The efficiency and stability of these devices are highly dependent on the molecular structure of the organic materials used. Naphthalene derivatives are attractive candidates for these applications due to their inherent fluorescence and charge-transport properties rsc.org.

While direct use of this compound in OLEDs or OPVs is not reported, it can be a valuable precursor for the synthesis of more complex molecules with tailored properties. For example, it can be used to synthesize fluorescent dyes or host materials for OLEDs. The methoxymethyl group can help to prevent aggregation-caused quenching of fluorescence in the solid state, a common issue in organic electronic devices. The development of new materials for these technologies is an active area of research, with a focus on improving efficiency, lifetime, and color purity msstate.edu.

Probes for Studying Supramolecular Interactions, Self-Assembly, and Molecular Recognition (Non-biological contexts)

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces mdpi.com. The self-assembly of molecules into well-defined two- and three-dimensional structures is a key concept in this field nih.govrsc.org. The design of molecules that can self-assemble into predictable patterns is crucial for the bottom-up fabrication of nanomaterials researchgate.net.

Integration into Responsive Materials for Stimuli-Responsive Systems

The unique structural features of this compound, namely the reactive aldehyde group and the acid-labile methoxymethyl ether, position it as a promising candidate for incorporation into stimuli-responsive materials. These "smart" materials are designed to undergo significant changes in their properties in response to external stimuli, such as pH, temperature, or the presence of specific chemical species.

The primary point of responsiveness within the this compound structure is the methoxymethyl (MOM) ether. MOM ethers are well-known protecting groups in organic synthesis that are stable under neutral and basic conditions but are readily cleaved under acidic conditions to reveal a hydroxyl group. adichemistry.comwikipedia.org This acid-triggered cleavage can be harnessed as a switching mechanism within a polymer network or on a surface.

For instance, this compound could be polymerized or grafted onto a polymer backbone via its naphthalene ring or through reactions involving the aldehyde group (after suitable modification). The resulting material would possess latent hydroxyl groups, masked as MOM ethers. Upon exposure to an acidic environment, the MOM groups would be cleaved, converting the pendant groups to 2-(hydroxymethyl)-1-naphthaldehyde moieties. This transformation from a relatively non-polar ether to a polar alcohol would dramatically alter the material's properties, such as its hydrophilicity, swelling behavior, and interaction with other molecules. This could be exploited in applications like pH-triggered drug delivery systems or coatings that change their surface properties on demand.

The following table illustrates a hypothetical scenario of how a polymer functionalized with this compound might respond to a pH change.

Property Neutral/Basic pH (pH > 7) Acidic pH (pH < 5) Stimulus-Response Mechanism
Pendant Group This compound2-(Hydroxymethyl)-1-naphthaldehydeAcid-catalyzed cleavage of the MOM ether. adichemistry.com
Polarity LowerHigherConversion of ether to alcohol increases polarity.
Water Contact Angle High (Hydrophobic)Low (Hydrophilic)Increased surface polarity enhances water affinity.
Swelling Ratio in Water LowHighEnhanced hydrogen bonding with water molecules.

Reagent or Ligand Precursor in Catalysis

The aldehyde functionality of this compound is a versatile handle for synthesizing more complex molecules, particularly ligands for catalytic applications.

Design and Synthesis of Chiral Ligands derived from this compound for Asymmetric Catalysis

Asymmetric catalysis, which facilitates the synthesis of one enantiomer of a chiral molecule over the other, is heavily reliant on the design of effective chiral ligands. pnas.orgpnas.org Aldehydes are common starting points for the synthesis of Schiff base ligands, which are formed through condensation with primary amines. rsc.orgrsc.org

By reacting this compound with a chiral primary amine, a chiral Schiff base ligand can be readily prepared. The steric bulk of the naphthalene ring, combined with the chirality of the amine, would create a well-defined chiral environment around a coordinated metal center. The methoxymethyl group, positioned at the 2-position, could play a crucial role in influencing the stereochemical outcome of a catalytic reaction by:

Providing additional steric hindrance to fine-tune the chiral pocket.

Potentially acting as a hemilabile coordinating group, where the ether oxygen could transiently bind to the metal center, influencing the geometry and reactivity of the catalyst.

A general synthetic route could involve the condensation of this compound with a readily available chiral amine, such as (R)- or (S)-1-phenylethylamine, to yield the corresponding chiral imine.

Application in Organocatalysis and Transition Metal Catalysis for Enantioselective and Diastereoselective Transformations

Organocatalysis: Aldehydes themselves can act as organocatalysts in certain reactions. rsc.orgacs.org More commonly, derivatives of this compound could be employed. For example, its reaction with a chiral secondary amine, like a proline derivative, would generate a chiral enamine in situ. This enamine could then participate in a variety of asymmetric transformations, such as Michael additions or aldol reactions, with the bulky, electronically-distinct naphthalene backbone influencing the stereochemical approach of the reactants. mdpi.com

Transition Metal Catalysis: Chiral ligands derived from this compound, such as the Schiff bases discussed previously, could be complexed with various transition metals (e.g., copper, palladium, rhodium) to generate catalysts for a range of enantioselective transformations. rsc.orgacs.org These could include asymmetric hydrogenations, cyclopropanations, or allylic alkylations. The electronic properties of the naphthalene ring system can also be beneficial, potentially enhancing catalyst stability and activity. nih.gov

The following table provides a hypothetical overview of the potential catalytic applications of ligands derived from this compound.

Catalyst Type Ligand Derivative Potential Reaction Enantiomeric Excess (ee) - Hypothetical
Transition Metal Chiral Schiff Base (from chiral amine) + Cu(II)Asymmetric Friedel-Crafts AlkylationUp to 95%
Transition Metal Chiral Phosphine-Imine + Pd(0)Asymmetric Allylic AminationUp to 92%
Organocatalyst In situ generated enamine with a chiral amineAsymmetric Michael AdditionUp to 90%

Development of Chemosensors and Molecular Switches

The naphthaldehyde scaffold is an excellent fluorophore, making it a suitable platform for the development of fluorescent chemosensors and molecular switches. researchgate.netmdpi.com

Integration into Responsive Molecular Systems for Detection and Quantification of Chemical Species (Non-biological systems)

A chemosensor operates by signaling the presence of a specific analyte through a measurable change, such as a change in fluorescence. By functionalizing the this compound molecule with a specific receptor unit, a selective chemosensor can be designed.

The aldehyde group is highly reactive towards nucleophiles. A sensor for primary amines, for example, could be designed where the non-fluorescent naphthaldehyde derivative reacts with an amine to form a highly fluorescent Schiff base, resulting in a "turn-on" sensor.

Conversely, the methoxymethyl group offers a route to a pH-sensitive system. Cleavage of the MOM ether under acidic conditions would yield the hydroxymethyl derivative. This structural change in proximity to the naphthalene fluorophore could alter the photophysical properties, such as the fluorescence quantum yield or emission wavelength, allowing for ratiometric sensing of pH. adichemistry.comwikipedia.org

Design of Fluorescent Probes for Environmental Analysis, Materials Science, and Process Monitoring

The strong fluorescence of many naphthalene derivatives is a key advantage for developing sensitive probes. nih.govacs.org Probes derived from this compound could be designed for various non-biological applications.

For environmental analysis, a probe could be synthesized to detect specific metal ions. For instance, a Schiff base derivative could be prepared that exhibits fluorescence quenching upon binding to a heavy metal ion like copper(II) or mercury(II) through a photoinduced electron transfer (PET) mechanism. nih.govnih.gov The interaction of the metal with the imine and potentially the ether oxygen could facilitate this quenching process.

In materials science, such probes could be embedded into polymers to monitor degradation or changes in the material's chemical environment. For example, a probe designed to respond to acidic conditions could be used to monitor the onset of acidic degradation in a polymer matrix.

The following table summarizes the potential design and function of a fluorescent probe based on a derivative of this compound for detecting a specific analyte.

Analyte Probe Design Principle Signaling Mechanism Response Type
Heavy Metal Ions (e.g., Cu²⁺) Schiff base derivative with a suitable binding pocket.Fluorescence quenching via Photoinduced Electron Transfer (PET). nih.govTurn-Off
Acid (H⁺) Intact this compound core.Change in fluorescence upon cleavage of the MOM ether.Ratiometric Change
Primary Amines Condensation reaction with the aldehyde group.Formation of a fluorescent Schiff base from a non-fluorescent aldehyde.Turn-On

Contributions to Methodology Development in Organic Synthesis

A comprehensive analysis of the literature indicates that this compound has not been a focal point for the development of new synthetic methodologies. The potential utility of its unique structural features—a reactive aldehyde and a methoxymethyl group on the naphthalene core—remains largely theoretical and underexplored in published research.

Exploration of New Reaction Classes Utilizing the this compound Scaffold

There is a conspicuous absence of studies that leverage the this compound scaffold for the discovery or development of new reaction classes. While naphthaldehydes, in general, are versatile building blocks in organic synthesis, the specific influence of the 2-methoxymethyl substituent on reactivity and reaction pathways has not been the subject of dedicated investigation. Research on related compounds, such as 2-hydroxy-1-naphthaldehyde, has shown their utility in the synthesis of Schiff bases and other heterocyclic systems. nih.govnih.gov However, analogous reactivity for this compound is not documented. The exploration of its participation in reactions like [3+2] cycloadditions with photogenerated azomethine ylides or transition-metal-free cycloadditions with donor-acceptor cyclopropanes, which have been studied with other aromatic aldehydes, is yet to be undertaken. frontiersin.orgbeilstein-journals.org

Enabling Substrate for Methodological Advancements in C-H Functionalization and Cross-Coupling

The field of C-H functionalization and cross-coupling has revolutionized the synthesis of complex organic molecules. Naphthalene derivatives are often used as substrates in these reactions to explore novel bond formations. However, a review of the pertinent literature reveals no specific instances where this compound has been employed as an enabling substrate to advance these methodologies. While general methods for the cross-coupling of naphthalenes exist, the directing group potential or electronic influence of the methoxymethyl group in C-H activation strategies has not been reported. researchgate.netmdpi.com The development of palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed transformations has not specifically utilized this compound to demonstrate new catalytic systems or expand substrate scopes.

Investigations in Photochemistry and Photo-Induced Processes

The photochemical properties of naphthalene derivatives are a rich area of study. However, this compound has not been a significant subject of these investigations.

Role in Photochromic and Photoresponsive Systems

Photochromic materials, which undergo reversible color changes upon exposure to light, often incorporate naphthalene-based scaffolds. The substitution pattern on the naphthalene ring is crucial for tuning the photochromic properties. While the effects of methoxy (B1213986) groups on the photochromism of naphthopyrans have been noted, there is no available research detailing the role of a 2-(methoxymethyl) group in such systems. nih.gov The synthesis and study of photoresponsive systems incorporating this compound, which could potentially exhibit unique photo-switching behaviors, remain an open area for investigation.

Substrate or Component in Photoredox Catalysis and Light-Driven Organic Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide array of transformations under mild conditions. sigmaaldrich.com Naphthalene derivatives have been used both as substrates and as components of photocatalysts. For instance, the intermolecular dearomatization of naphthalenes via photoredox-catalyzed 1,2-hydroalkylation has been reported. google.com Additionally, the typical photochemical behavior of naphthaldehydes can be altered by Lewis acids to facilitate cycloadditions. rsc.org However, there are no specific studies that describe the use of this compound as a substrate or a key component in photoredox catalytic cycles or other light-driven organic transformations. The photochemical reactivity of related compounds, such as the photodecarboxylation of 6-methoxy-2-naphthylacetic acid to yield 6-methoxy-2-naphthaldehyde (B117158), has been studied, but similar investigations for the 2-(methoxymethyl) isomer are absent from the literature. nih.gov

Future Perspectives and Emerging Research Trajectories for 2 Methoxymethyl 1 Naphthaldehyde

Integration with Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and synthesis of molecules like 2-(methoxymethyl)-1-naphthaldehyde. Machine learning (ML) algorithms, particularly neural networks, are becoming adept at predicting chemical reaction outcomes, including product formation, reaction yields, and optimal conditions, by learning from vast datasets of chemical reactions. arocjournal.comarxiv.orgresearchgate.net This predictive power can significantly reduce the need for extensive trial-and-error experimentation, thereby accelerating the discovery of novel synthetic routes and derivatives of this compound. arocjournal.com

Table 1: Potential AI/ML Applications for this compound

Application AreaSpecific TaskPotential Impact
Synthetic Route Design Retrosynthetic analysis and forward reaction prediction.Discovery of novel, more efficient, and sustainable synthetic pathways.
Reaction Optimization Prediction of optimal reaction conditions (temperature, solvent, catalyst). researchgate.netIncreased reaction yields, reduced byproducts, and lower energy consumption.
Property Prediction Forecasting physicochemical and biological properties of derivatives.Accelerated discovery of new materials and drug candidates.
Mechanism Elucidation Predicting reaction mechanisms and identifying transient intermediates. arxiv.orgDeeper understanding of the compound's reactivity and enabling rational design.

Exploration of Novel Reactivity under Non-Traditional Conditions (e.g., mechanochemistry, plasma chemistry, supercritical fluids)

Moving beyond conventional solution-phase chemistry, the exploration of this compound's reactivity under non-traditional conditions opens up new avenues for synthesis and material preparation.

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free and often more energy-efficient alternative to traditional methods. For this compound, mechanochemical approaches could lead to the formation of novel co-crystals, polymers, or facilitate reactions that are difficult to achieve in solution.

Plasma chemistry , which utilizes the reactive species in a plasma, could be employed to introduce specific functional groups onto the naphthalene (B1677914) core or to initiate polymerization reactions, leading to materials with unique properties.

Supercritical fluids , such as supercritical carbon dioxide (scCO₂), present an environmentally benign reaction medium. youtube.com The tunable properties of supercritical fluids, such as density and solvent power, can be adjusted by changing pressure and temperature, allowing for precise control over reaction rates and selectivity. analytix.co.ukumich.edu Reactions involving this compound in scCO₂ could lead to cleaner product isolation and reduced solvent waste. youtube.comanalytix.co.uk The high diffusivity and low viscosity of supercritical fluids can also enhance mass transfer, which is particularly advantageous for diffusion-controlled reactions. analytix.co.ukumich.edu

Expansion into Sustainable and Circular Economy Applications in Chemical Synthesis

The principles of green chemistry and the circular economy are increasingly guiding chemical synthesis. mdpi.comresearchgate.net For this compound, this translates to developing synthetic methods that utilize renewable feedstocks, minimize waste, and design products for reuse or recycling. nih.govnih.gov

In the context of a circular economy, the derivatives of this compound could be designed for easier degradation or for chemical recycling, where the products are broken down into their constituent monomers for reuse. nih.gov This approach aims to create a closed-loop system, minimizing the environmental impact of the chemical's lifecycle. nih.govnih.gov

Potential for High-Throughput Screening and Combinatorial Chemistry in Materials Discovery and Catalyst Development

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new materials and catalysts. nih.govsigmaaldrich.comnih.gov By rapidly synthesizing and screening large libraries of compounds, researchers can efficiently identify candidates with desired properties. nih.govcaltech.eduresearchgate.net

For this compound, a combinatorial approach could be used to generate a diverse library of derivatives by reacting the aldehyde functional group with various amines, alcohols, or other reagents. This library could then be screened for a range of applications, such as:

Materials Science: Identifying new fluorescent materials, liquid crystals, or polymers with specific optical or electronic properties.

Catalysis: Discovering new ligands for metal catalysts or novel organocatalysts for asymmetric synthesis.

The integration of HTS with computational modeling can further enhance the efficiency of this process by pre-selecting promising candidates for synthesis and testing. tox21.govmdpi.com

Unexplored Reaction Pathways and Mechanistic Opportunities for Enhanced Functionalization

Despite the known reactivity of the aldehyde and methoxymethyl groups, there are likely many unexplored reaction pathways for this compound. A deeper understanding of its reaction mechanisms through computational and experimental studies can unlock new opportunities for functionalization.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict transition state energies, and elucidate reaction mechanisms. nih.govrsc.orgrsc.orgnih.gov This knowledge can guide the rational design of new reactions and catalysts to achieve specific chemical transformations that are currently inaccessible.

For instance, research could focus on the selective activation of specific C-H bonds on the naphthalene ring for direct functionalization, or on developing novel cycloaddition reactions involving the aromatic system. Uncovering these new pathways would significantly expand the synthetic utility of this compound and its derivatives.

Development of Advanced Analytical Techniques for In-situ Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced analytical techniques are crucial for optimizing reaction conditions and ensuring process safety and efficiency.

For reactions involving this compound, techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed. spectroscopyonline.com These methods allow for the continuous tracking of reactant consumption and product formation without the need for sampling. spectroscopyonline.com For example, Attenuated Total Reflectance (ATR) probes can be directly inserted into a reaction vessel to collect real-time spectroscopic data. spectroscopyonline.com This information is critical for developing robust and scalable synthetic processes.

Strategic Derivatization for Tailored Performance in Niche Industrial and Academic Applications

The versatility of the aldehyde and methoxymethyl functional groups in this compound allows for strategic derivatization to create molecules with tailored properties for specific applications.

In academia, derivatives could be synthesized as molecular probes for studying biological processes, as building blocks for complex natural product synthesis, or as model compounds for investigating fundamental chemical principles.

In industry, tailored derivatives could find use as:

Pharmaceutical intermediates: The naphthaldehyde core is a common scaffold in medicinal chemistry. patsnap.com

Agrochemicals: Novel pesticides or herbicides with improved efficacy and reduced environmental impact.

Specialty polymers and materials: Monomers for high-performance polymers with specific thermal, mechanical, or optical properties.

Electronic materials: Components for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

By strategically modifying the structure of this compound, researchers can fine-tune its properties to meet the demands of these and other niche applications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Methoxymethyl)-1-naphthaldehyde
Reactant of Route 2
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2-(Methoxymethyl)-1-naphthaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.